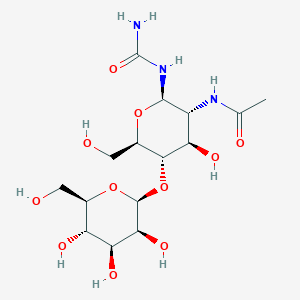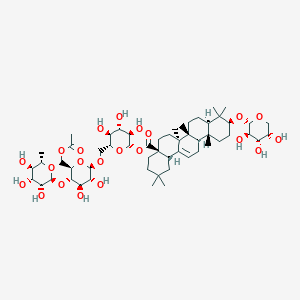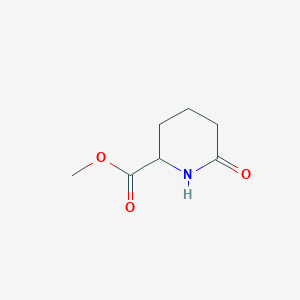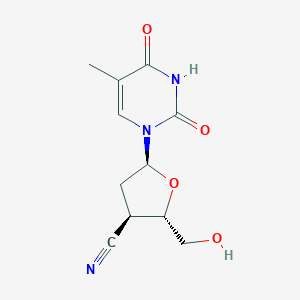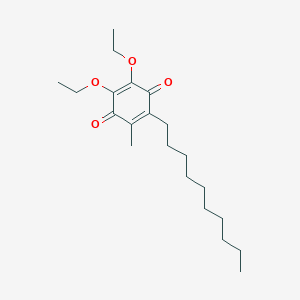
6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in several plant species, including the Plumbaginaceae family. Plumbagin has attracted significant attention from the scientific community due to its wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.
科学研究应用
Plumbagin has been extensively studied for its potential therapeutic applications. Several studies have reported that 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone exhibits anticancer activity against a wide range of cancer types, including breast, lung, colon, prostate, and liver cancer. Plumbagin has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been reported to possess antimalarial, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone is not fully understood. However, several studies have suggested that 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone exerts its biological effects by modulating various signaling pathways. For example, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been shown to activate the p53 pathway, leading to apoptosis in cancer cells. Plumbagin has also been reported to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been shown to induce oxidative stress, leading to cell death in cancer cells.
生化和生理效应
Plumbagin has been shown to exhibit several biochemical and physiological effects. Plumbagin has been reported to inhibit the activity of several enzymes, including NADH oxidase, cyclooxygenase, and topoisomerase. Plumbagin has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been reported to modulate the expression of several genes involved in cancer progression, inflammation, and apoptosis.
实验室实验的优点和局限性
Plumbagin has several advantages for lab experiments. Plumbagin is readily available from natural sources or can be synthesized in the laboratory using simple chemical reactions. Plumbagin is also relatively stable and can be stored for extended periods without significant degradation. However, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has several limitations for lab experiments. Plumbagin is highly toxic and can induce cell death at low concentrations. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has poor solubility in water, making it challenging to use in aqueous solutions.
未来方向
Several future directions can be explored to further understand the potential therapeutic applications of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone. One area of research is the development of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone in combination with other drugs or therapies could enhance its anticancer activity. Furthermore, the identification of the molecular targets of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone could provide insights into its mechanism of action and aid in the development of new drugs.
合成方法
Plumbagin can be synthesized from the roots of Plumbago species, including Plumbago zeylanica and Plumbago rosea. The isolation of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone from plant extracts involves several steps, including extraction, column chromatography, and recrystallization. Alternatively, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone can be synthesized in the laboratory using various chemical reactions, including the oxidation of 2-methyl-1,4-naphthoquinone with tert-butyl hydroperoxide or the reaction of 2-hydroxy-1,4-naphthoquinone with decylmagnesium bromide.
属性
CAS 编号 |
118687-86-8 |
|---|---|
产品名称 |
6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone |
分子式 |
C21H34O4 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
2-decyl-5,6-diethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H34O4/c1-5-8-9-10-11-12-13-14-15-17-16(4)18(22)20(24-6-2)21(19(17)23)25-7-3/h5-15H2,1-4H3 |
InChI 键 |
FKCCXLBIGJSYKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OCC)C |
规范 SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OCC)C |
其他 CAS 编号 |
118687-86-8 |
同义词 |
2,3-di-EtO-DMQ 6-decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



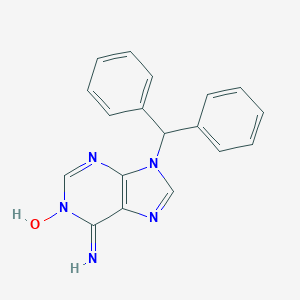
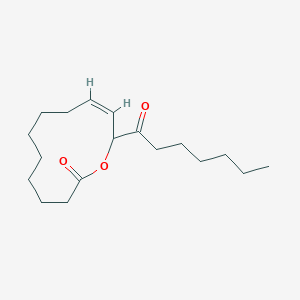
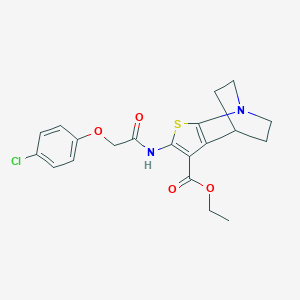
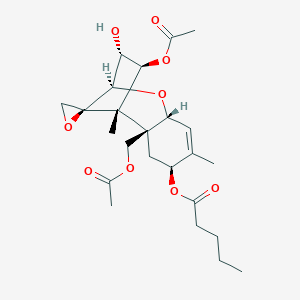
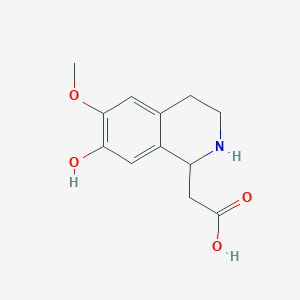
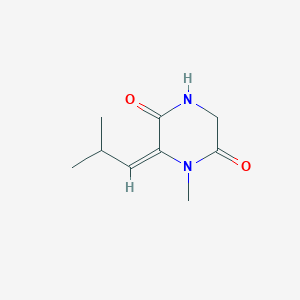
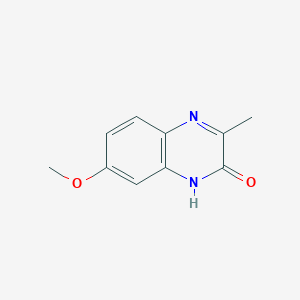
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
